1-(2-bromoethyl)-4-ethoxybenzene

Description

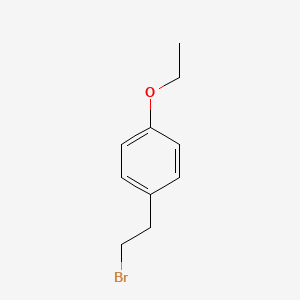

1-(2-Bromoethyl)-4-ethoxybenzene is a brominated aromatic compound featuring a benzene ring substituted with an ethoxy (–OCH₂CH₃) group at the para position and a 2-bromoethyl (–CH₂CH₂Br) side chain. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as a precursor for coupling reactions or further functionalization. The ethoxy group acts as an electron-donating substituent, influencing the electronic properties of the aromatic ring, while the bromoethyl moiety serves as a leaving group or a site for nucleophilic substitution .

Synthesis of this compound typically involves bromination of ethanol-derived intermediates. For example, analogous compounds like 1-(2-bromoethyl)-4-methoxybenzene are synthesized via reaction of (4-methoxyphenyl)ethan-1-ol with PBr₃, followed by phosphonium salt formation and Wittig reactions .

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)-4-ethoxybenzene |

InChI |

InChI=1S/C10H13BrO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8H2,1H3 |

InChI Key |

RYVDUZLLFJTDKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination

One straightforward method involves the bromination of 4-ethoxybenzyl chloride or a similar precursor using bromine or N-bromosuccinimide (NBS). The reaction conditions typically require a solvent such as dichloromethane or carbon tetrachloride under controlled temperatures to ensure selectivity and yield.

- Reagents: 4-ethoxybenzyl chloride, N-bromosuccinimide

- Solvent: Carbon tetrachloride

- Temperature: Reflux for several hours

- Yield: Approximately 70-80% based on starting material purity.

Alternative Synthesis via Alkylation

Another method involves the alkylation of 4-ethoxyphenol with bromoethylbenzene using a base such as potassium carbonate or sodium hydride. This method allows for the formation of the desired product through nucleophilic substitution.

- Reagents: 4-ethoxyphenol, bromoethylbenzene

- Base: Potassium carbonate

- Solvent: Dimethylformamide (DMF)

- Temperature: Stirred at room temperature for several hours

- Yield: Approximately 60-75%.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis strategies that combine multiple steps into a single reaction vessel, improving efficiency and reducing purification steps. For instance, combining phenolic compounds with bromoethyl derivatives in the presence of Lewis acids has shown promise.

- Reagents: 4-ethoxyphenol, bromoethyl bromide

- Catalyst: Aluminum chloride

- Solvent: Toluene

- Temperature: Stirred at elevated temperatures (60°C) for several hours.

- Yield: Reported yields can exceed 85% with high purity.

The following table summarizes the key characteristics of each preparation method:

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Direct Bromination | 4-Ethoxybenzyl chloride, NBS | Carbon tetrachloride | Reflux | 70 - 80 |

| Alkylation | 4-Ethoxyphenol, bromoethylbenzene | Dimethylformamide | Room temperature | 60 - 75 |

| One-Pot Synthesis | 4-Ethoxyphenol, bromoethyl bromide | Toluene | Elevated (60°C) | >85 |

Research indicates that the choice of method significantly impacts both yield and purity of the final product. The one-pot synthesis has gained attention for its efficiency and reduced environmental impact due to fewer solvents used.

Additionally, side reactions such as over-bromination or formation of by-products can occur depending on the reaction conditions selected. Careful optimization of parameters such as temperature, solvent choice, and reaction time is essential to maximize yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoethyl)-4-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of ethoxybenzene derivatives.

Oxidation: Production of ethoxybenzoic acid or ethoxybenzaldehyde.

Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1-(2-bromoethyl)-4-ethoxybenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and stability. These interactions enable the compound to act as a versatile intermediate in organic synthesis and industrial processes .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) improve yields in coupling reactions by activating the aromatic ring toward electrophilic substitution .

- Electron-withdrawing groups (e.g., –CF₃) reduce reactivity but enhance crystallinity, as seen in 1-(2-bromoethyl)-3-(trifluoromethyl)benzene (51% yield, white solid) .

- Steric effects : Ortho substituents (e.g., –CH₃ in 4-(2-bromoethyl)-1-methoxy-2-methylbenzene) influence reaction pathways and regioselectivity .

Bromination Strategies

- 1-(2-Bromoethyl)-4-methoxybenzene : Synthesized via PBr₃-mediated bromination of (4-methoxyphenyl)ethan-1-ol, followed by phosphonium salt formation and Wittig reactions .

- 1-(2-Bromoethoxy)-4-methylbenzene: Prepared using 2-bromo-4-methylphenol and dibromoethane under basic conditions (84% yield) .

- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene: Achieved via nucleophilic substitution with tert-butyl (4-aminophenyl)(methyl)carbamate (51% yield) .

Reactivity in Nucleophilic Substitution

- The bromoethyl group in this compound undergoes SN2 reactions with amines, as demonstrated in the synthesis of urea-bearing compounds (e.g., tert-butyl carbamate derivatives) .

- Comparatively, (2-bromoethyl)benzene exhibits lower reactivity due to the absence of activating substituents, resulting in poorer yields (20%) .

Physical and Spectroscopic Properties

NMR Data Comparison

Trends :

- The ethoxy/methoxy groups deshield adjacent protons, shifting CH₂O signals to ~4.08–4.15 ppm.

- Trifluoromethyl groups cause significant downfield shifts in aromatic protons due to electron withdrawal .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-bromoethyl)-4-ethoxybenzene, and what factors influence yield?

- Methodological Answer :

- Route 1 : Bromination of 4-ethoxyphenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction requires anhydrous conditions to avoid hydrolysis. Yield optimization depends on stoichiometric ratios (1:1.2 alcohol:HBr) and temperature control (0–5°C) .

- Route 2 : Palladium-catalyzed cross-coupling of 4-ethoxybenzene derivatives with bromoethyl precursors. For example, cesium-mediated coupling under photochemical conditions achieves ~45% yield, requiring degassed solvents (e.g., CH₂Cl₂) and catalysts like 4CzIPN .

- Key Factors : Steric hindrance from the ethoxy group may slow bromination; inert atmospheres improve cross-coupling efficiency.

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use silica gel column chromatography with hexane/ethyl acetate (95:5) or HPLC on a reverse-phase column (e.g., Newcrom R1) for high-purity isolation .

- Characterization :

- NMR : ¹H NMR (CDCl₃) shows distinct peaks for the ethoxy group (δ 1.35–1.40 ppm, triplet) and bromoethyl protons (δ 3.50–3.70 ppm, multiplet) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 233.53 (C₉H₁₀BrO) .

- Physical Properties :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 233.53 g/mol | |

| Boiling Point | ~220–221°C | |

| LogP (Hydrophobicity) | 3.3 |

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The bromoethyl group acts as a versatile electrophile in Suzuki-Miyaura or Heck reactions. Steric effects from the ethoxy substituent may reduce reaction rates; optimizing ligand systems (e.g., Pd(PPh₃)₄) and base choice (e.g., K₂CO₃) enhances coupling efficiency. For example, coupling with arylboronic acids proceeds at 80°C in THF with 70–85% yield .

- Contradiction Note : Some studies report lower yields (45%) under photochemical conditions, suggesting solvent and catalyst selection are critical .

Q. What is the compound’s stability under varying storage and reaction conditions?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and bromine loss. Decomposition occurs above 40°C, releasing HBr .

- Reaction Stability : In aqueous media, hydrolysis to 4-ethoxyphenethyl alcohol is observed. Use anhydrous solvents (e.g., DMF, CH₂Cl₂) and inert atmospheres to suppress side reactions .

Q. How can this compound be utilized in synthesizing bioactive or complex molecules?

- Methodological Answer :

- Drug Synthesis : Serve as a precursor for σ-receptor ligands by replacing the bromine atom with amine groups via nucleophilic substitution (e.g., using NaN₃ followed by Staudinger reduction) .

- Material Science : Incorporate into liquid crystals by coupling with cyclohexylphenyl derivatives. For example, synthesize 1-ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene for optoelectronic applications .

Data Contradictions and Resolutions

- Synthesis Yields : Cross-coupling yields vary from 45% (photochemical) to 85% (thermal). Resolution: Thermal methods are preferred for scalability, while photochemical routes suit sensitive substrates .

- Stability Reports : Some evidence suggests decomposition at 40°C , while others imply stability up to 100°C in inert conditions. Resolution: Confirm thermal limits via TGA-DSC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.